molecular formula C16H22N4O4 B7092412 N'-(2-hydroxy-2-methylpropanoyl)-2-(1-hydroxy-2-methylpropan-2-yl)-3H-benzimidazole-5-carbohydrazide

N'-(2-hydroxy-2-methylpropanoyl)-2-(1-hydroxy-2-methylpropan-2-yl)-3H-benzimidazole-5-carbohydrazide

Cat. No.: B7092412
M. Wt: 334.37 g/mol
InChI Key: BUHTWMXWFFEYAD-UHFFFAOYSA-N
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Description

N’-(2-hydroxy-2-methylpropanoyl)-2-(1-hydroxy-2-methylpropan-2-yl)-3H-benzimidazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxy-2-methylpropanoyl)-2-(1-hydroxy-2-methylpropan-2-yl)-3H-benzimidazole-5-carbohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Carbohydrazide Group: The benzimidazole core is then reacted with hydrazine hydrate to introduce the carbohydrazide group.

    Addition of Hydroxy and Methyl Groups: The final steps involve the addition of hydroxy and methyl groups to the benzimidazole ring, which can be done using appropriate alcohols and catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxy-2-methylpropanoyl)-2-(1-hydroxy-2-methylpropan-2-yl)-3H-benzimidazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-(2-hydroxy-2-methylpropanoyl)-2-(1-hydroxy-2-methylpropan-2-yl)-3H-benzimidazole-5-carbohydrazide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole-2-carboxamide and benzimidazole-5-carboxylic acid share structural similarities.

    Hydrazide Derivatives: Compounds such as isoniazid and hydralazine contain the hydrazide functional group.

Uniqueness

N’-(2-hydroxy-2-methylpropanoyl)-2-(1-hydroxy-2-methylpropan-2-yl)-3H-benzimidazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-(2-hydroxy-2-methylpropanoyl)-2-(1-hydroxy-2-methylpropan-2-yl)-3H-benzimidazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-15(2,8-21)13-17-10-6-5-9(7-11(10)18-13)12(22)19-20-14(23)16(3,4)24/h5-7,21,24H,8H2,1-4H3,(H,17,18)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHTWMXWFFEYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=NC2=C(N1)C=C(C=C2)C(=O)NNC(=O)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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